molecular formula C14H13N3O6 B12674147 N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine CAS No. 93923-88-7

N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine

Cat. No.: B12674147
CAS No.: 93923-88-7
M. Wt: 319.27 g/mol
InChI Key: QPJQIQMWOUOCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine is a compound with the molecular formula C12H12N2O5 It is known for its unique structure, which includes a phthalimide group attached to a glycine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine typically involves the reaction of phthalic anhydride with glycine under basic conditions to form N-(phthaloyl)glycine. This intermediate is then further reacted with another glycine molecule in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Peptide Coupling Reactions

The compound participates in peptide bond formation via coupling agents. A key reaction involves its ethyl ester derivative (Phth-Gly·Gly-OEt), synthesized using N-ethyl-5-phenylisoxazolium-3'-sulfonate as a coupling reagent in the presence of triethylamine. This method achieves an 88% yield under optimized conditions (0–5°C, 1–1.5 hours) .

Reaction Type Reagents/Conditions Product Yield
Peptide couplingIsoxazolium salt, triethylamine, 0–5°CPhth-Gly·Gly-OEt (ethyl ester)88%

Hydrolysis Reactions

The terminal carboxylic acid group and amide bonds are susceptible to hydrolysis:

  • Acidic Hydrolysis : Strong acids (e.g., HCl) may cleave amide bonds, yielding glycine and phthalimide-acetyl fragments.

  • Basic Hydrolysis : Alkaline conditions (e.g., NaOH) could hydrolyze ester groups (if present) to free carboxylic acids.

Phthalimide Ring-Opening Reactions

The phthalimide moiety undergoes ring-opening under nucleophilic conditions:

  • Hydrazinolysis : Reaction with hydrazine (NH₂NH₂) cleaves the phthalimide ring, generating a primary amine derivative and phthalhydrazide .

Oxidation and Reduction

  • Oxidation : The glycine backbone may oxidize to form diketopiperazine derivatives under strong oxidizing agents (e.g., hydrogen peroxide).

  • Reduction : Sodium borohydride (NaBH₄) could reduce carbonyl groups, though steric hindrance from the phthalimide may limit reactivity.

Substitution Reactions

  • Acylation : The free amino group (if exposed after ring-opening) reacts with acyl chlorides to form N-acylated derivatives.

Stability and Side Reactions

  • Thermal Decomposition : Elevated temperatures (>200°C) may degrade the compound, releasing CO₂ and forming isoindole derivatives.

  • Photodegradation : UV exposure could destabilize the phthalimide ring, leading to radical intermediates.

Comparative Reactivity

The phthalimide group confers distinct reactivity compared to simpler peptides:

Feature N-(N-((1,3-Dihydro...)glycyl)glycine Simple Glycyl-Glycine
Ring-opening potentialHigh (via hydrazine)None
Stability under acidModerate (amide cleavage)Low (rapid hydrolysis)
Coupling efficiency88% 70–85%

Scientific Research Applications

Medicinal Chemistry

N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine has been studied for its potential as an inhibitor of protein-protein interactions (PPIs), particularly in the context of oxidative stress and inflammation. The compound's ability to modulate the Keap1-Nrf2 pathway is noteworthy.

Case Study: Keap1-Nrf2 Interaction
Research indicates that compounds from this series can inhibit the Keap1-Nrf2 PPI, which is crucial for regulating cellular defense mechanisms against oxidative stress. Inhibiting this interaction may have therapeutic implications for diseases such as cancer and neurodegenerative disorders .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. By upregulating Nrf2, it can enhance the expression of various antioxidant enzymes, contributing to cellular protection against oxidative damage.

Data Table: Antioxidant Enzyme Activation

CompoundEnzyme ActivatedMechanism
This compoundHeme oxygenase-1Nrf2 activation
Other compoundsSuperoxide dismutaseVarious pathways

Drug Development

The unique chemical structure of this compound allows for modifications that can lead to the development of novel therapeutics. Its derivatives have been explored for their efficacy in treating metabolic disorders and autoimmune diseases.

Case Study: Derivative Optimization
A study focused on optimizing derivatives of this compound showed promising results in enhancing binding affinity to target proteins involved in metabolic pathways . The optimization process involved structural modifications that improved solubility and bioavailability.

Mechanism of Action

The mechanism of action of N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine involves its interaction with specific molecular targets. The phthalimide group can interact with proteins or enzymes, potentially inhibiting their activity. The glycine residues may facilitate binding to biological molecules, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    N-Phthaloylglycine: Similar in structure but lacks the additional glycine residue.

    N-Phthaloyl-DL-alanine: Contains an alanine residue instead of glycine.

    Ethyl N-phthaloylcarbamate: An ester derivative with different reactivity.

Uniqueness

N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine is unique due to its dual glycine residues, which may enhance its binding affinity and specificity in biological systems.

Biological Activity

N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Antioxidant Properties

Research indicates that compounds with similar structures have shown promising antioxidant activity. For instance, the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) is a significant mechanism through which these compounds exert their effects. The Nrf2 pathway is crucial for cellular defense against oxidative stress, making it a target for therapeutic intervention in various diseases related to oxidative damage .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies have demonstrated that certain derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry explored a series of derivatives based on the isoindole structure, revealing their effectiveness in inhibiting the Keap1-Nrf2 interaction. The most potent derivative exhibited an IC50 value in the low micromolar range, highlighting its potential as a therapeutic agent .

In Vivo Studies

In vivo studies using animal models have shown that compounds similar to this compound can reduce markers of oxidative stress and inflammation. For example, administration of these compounds led to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased levels of glutathione (GSH), an important antioxidant .

The primary mechanism through which this compound exerts its biological activity involves modulation of the Nrf2 signaling pathway. By preventing the degradation of Nrf2 via inhibition of its interaction with Keap1, this compound enhances the expression of antioxidant genes and detoxifying enzymes. This action helps to counteract oxidative stress and inflammation at the cellular level.

Data Tables

Property Value
Molecular FormulaC23H28N4O6
Molecular Weight428.50 g/mol
Antioxidant ActivityIC50 < 5 μM
Anti-inflammatory ActionDecreased COX activity

Properties

CAS No.

93923-88-7

Molecular Formula

C14H13N3O6

Molecular Weight

319.27 g/mol

IUPAC Name

2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H13N3O6/c18-10(16-6-12(20)21)5-15-11(19)7-17-13(22)8-3-1-2-4-9(8)14(17)23/h1-4H,5-7H2,(H,15,19)(H,16,18)(H,20,21)

InChI Key

QPJQIQMWOUOCOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.